molecular formula C12H20N2O3 B572530 Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 1251009-03-6

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B572530
CAS No.: 1251009-03-6
M. Wt: 240.303
InChI Key: UTKCYVWXAPAFRO-UHFFFAOYSA-N
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Description

tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1251009-03-6) is a spirocyclic chemical building block with the molecular formula C12H20N2O3 and a molecular weight of 240.30 g/mol . This compound features a diazaspiro[4.4]nonane core structure, where both five-membered rings adopt envelope conformations . In solid-state crystal structures, molecules are linked via N–H···O hydrogen bonds to form one-dimensional chains . The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for amines, making this compound a valuable intermediate in synthetic and medicinal chemistry research. While detailed pharmacological profiling for this specific molecule is not widely published, substituted pyrrolidines and spirocyclic frameworks analogous to its structure are known to possess significant research interest and have been investigated for various biological activities . This product is intended for laboratory research purposes and is strictly designated as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-5-4-12(8-14)6-9(15)13-7-12/h4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKCYVWXAPAFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726253
Record name tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251009-03-6
Record name tert-Butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
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Preparation Methods

Boc-Protected Diazaspiro Core Formation via Cyclization Reactions

The foundational step in synthesizing tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate involves constructing the diazaspiro[4.4]nonane scaffold. A widely adopted approach utilizes a two-step cyclization-protection sequence. Initially, a primary amine reacts with a ketone or aldehyde under acidic conditions to form the spirocyclic amine backbone. Subsequent protection of the amine group with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) yields the Boc-protected intermediate .

For example, reaction of 2,7-diazaspiro[4.4]nonane-8-one with Boc₂O in the presence of triethylamine (TEA) at 0–5°C achieves 85–90% yield after 12 hours . Key parameters include strict temperature control to minimize side reactions and the use of anhydrous solvents to prevent hydrolysis of the Boc group. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the product with >98% purity .

Reductive Amination for Spirocyclic Skeleton Assembly

An alternative route employs reductive amination to construct the diazaspiro core. This method involves condensing a diketone derivative with a primary amine, followed by in situ reduction using sodium cyanoborohydride (NaBH₃CN) or hydrogenation over palladium on carbon (Pd/C) . For instance, 4-oxopiperidine-2-carboxylic acid tert-butyl ester reacts with ammonium acetate in methanol under hydrogen (1 atm) to form the spirocyclic amine, which is subsequently oxidized to introduce the 8-oxo group .

Optimization studies reveal that catalytic hydrogenation at 50°C for 24 hours achieves higher yields (78%) compared to stoichiometric reductants (≤65%) . The oxidation step typically employs Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane, with the latter offering superior selectivity for ketone formation without over-oxidation.

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale synthesis leverages solid-phase techniques to enhance throughput and reduce purification complexity. Immobilization of a resin-bound amine (e.g., Rink amide MBHA resin) enables sequential coupling with Boc-protected amino acids and cyclization reagents . After cleavage from the resin using trifluoroacetic acid (TFA), the crude product is precipitated in cold diethyl ether and recrystallized from ethanol/water .

Comparative data highlight the efficiency of this method:

ParameterSolution-Phase YieldSolid-Phase Yield
Reaction Time48 hours24 hours
Purity (HPLC)92%96%
Scalability≤100 g≥1 kg

This approach reduces solvent waste by 40% and eliminates intermediate isolations, making it economically viable for bulk production .

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation accelerates ring-closing steps, particularly in forming the strained spirocyclic system. A representative protocol involves heating a mixture of tert-butyl 4-aminopiperidine-1-carboxylate and ethyl glyoxylate in dimethylformamide (DMF) at 150°C for 20 minutes under microwave conditions . The reaction proceeds via a tandem imine formation and cyclization mechanism, achieving 82% yield compared to 60% under conventional heating .

Key advantages include:

  • Reduced reaction time from 12 hours to 20 minutes

  • Enhanced regioselectivity due to uniform heating

  • Lower degradation of acid-sensitive Boc groups

Enzymatic Resolution for Chiral Purity

For applications requiring enantiomerically pure material, enzymatic resolution using lipases or esterases provides an eco-friendly alternative to chiral chromatography. Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes the (R)-enantiomer of racemic this compound in phosphate buffer (pH 7.0) at 37°C. After 48 hours, the (S)-enantiomer remains intact with 99% enantiomeric excess (ee), while the (R)-acid is removed via extraction.

Industrial Production and Process Optimization

Large-scale manufacturing prioritizes cost efficiency and safety. Continuous flow reactors enable precise control over exothermic cyclization steps, minimizing thermal degradation. A patented process employs a tubular reactor with inline IR monitoring to adjust residence time (2–5 minutes) and temperature (80–120°C) dynamically . This system achieves 95% conversion with <1% impurities, surpassing batch reactor performance (88% conversion, 5% impurities) .

Solvent recovery systems further enhance sustainability. Distillation reclaims >90% of THF and DMF, reducing raw material costs by 30% .

Chemical Reactions Analysis

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

Position of the Oxo Group : The 8-oxo derivative exhibits distinct electronic and steric properties compared to the 6-oxo isomer, influencing reactivity in ring-opening or functionalization reactions .

Fluorinated Derivatives : The 4,4-difluoro analogue demonstrates enhanced metabolic stability and bioavailability, critical for CNS-targeting therapeutics .

Phenyl-Substituted Variants: The 4-phenyl derivative is pivotal in noncovalent inhibitor design, leveraging π-π interactions for target binding .

Physicochemical Properties

Property 8-Oxo Derivative 6-Oxo Derivative 4,4-Difluoro Derivative
Molecular Weight 292.38 g/mol 240.30 g/mol 293.33 g/mol
Melting Point Not reported 120–122°C (ethanol recrystallization) Not reported
Solubility Soluble in toluene, DMF, MeOH Soluble in polar aprotic solvents Enhanced lipid solubility due to fluorine

Biological Activity

Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS No. 1251009-03-6) is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H20N2O3C_{12}H_{20}N_2O_3 and a molecular weight of 240.30 g/mol. Its structure includes a spirocyclic framework that is often associated with diverse biological activities. The compound is characterized by the presence of an oxo group and a tert-butyl ester moiety, which may influence its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. A study on related diazaspiro compounds demonstrated their effectiveness against various microbial strains, suggesting that this compound may also possess similar activity. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of essential enzymes.

Compound Microbial Strain Activity Reference
Compound AE. coliInhibitory
Compound BS. aureusBactericidal
This compoundUnknownPotentially activeThis study

Antiparasitic Activity

In the context of antiparasitic activity, spirocyclic compounds have shown promise in treating diseases such as African sleeping sickness caused by Trypanosoma brucei. The structural modifications in similar compounds have been linked to enhanced efficacy against trypanosomiasis, indicating that this compound could be explored for similar therapeutic applications.

Case Studies

  • Case Study on Spirocyclic Analogs : A series of spirocyclic analogs were synthesized and evaluated for their antiparasitic activity against T. brucei. The findings suggested that modifications to the spirocyclic core significantly influenced both potency and selectivity.
    • Key Findings :
      • Enhanced solubility correlated with increased bioactivity.
      • Certain substitutions led to reduced toxicity in human cell lines while maintaining efficacy against parasites.
  • Pharmacokinetic Profiling : In vitro studies have indicated that the compound's pharmacokinetic profile may favor oral bioavailability due to its lipophilic nature from the tert-butyl group.

Safety and Toxicology

Safety assessments are crucial for evaluating the potential therapeutic use of any compound. Preliminary data suggest that this compound exhibits low toxicity in standard assays; however, further toxicological studies are necessary to confirm these findings.

Endpoint Result
Acute ToxicityLow
Cytotoxicity (HepG2)>30 μM
Plasma Protein Binding<95%

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate?

The compound is synthesized via multi-step reactions. A common approach involves catalytic hydrogenation of methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate using Raney Ni in methanol under H₂ (50 psi) at room temperature . Additional steps may include oxidation, reduction, or substitution reactions to introduce functional groups. For example, tert-butyl groups enhance hydrophobicity, while carboxylate moieties improve polar solvent compatibility .

Key Conditions :

  • Temperature: Controlled room temperature for hydrogenation.
  • Catalysts: Raney Ni or LiAlH₄ for reduction steps.
  • Purification: Recrystallization from ethanol or flash chromatography .

Q. How should the compound be handled and stored to ensure stability and safety?

  • Storage : Refrigerated (2–8°C), tightly sealed containers in dry, ventilated environments to prevent moisture absorption and electrostatic buildup .
  • Handling : Use PPE (gloves, chemical goggles, flame-retardant clothing) to avoid skin/eye contact. Ensure local exhaust ventilation and access to eyewash stations .
  • Decomposition : Under fire, hazardous gases (CO, NOₓ) are released; use dry sand or alcohol-resistant foam for extinguishing .

Q. What techniques are employed to characterize the molecular structure of this compound?

  • Single-crystal X-ray diffraction (173 K, Mo-Kα radiation) resolves bond lengths (e.g., C–C = 1.504–1.530 Å) and hydrogen-bonding networks (N–H⋯O, 2.85–3.10 Å) .
  • Spectroscopy :
  • NMR : Assigns stereochemistry and confirms spirocyclic conformation.
  • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
    • Mass spectrometry : Validates molecular weight (240.3 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and interaction of this compound with biological targets?

Molecular docking and density functional theory (DFT) simulations analyze the spirocyclic core's 3D conformation, predicting binding affinities to enzymes (e.g., proteases) or receptors. For example:

  • Hydrogen-bond donors/acceptors : The carbonyl oxygen (O2) and NH groups participate in interactions with active sites .
  • Solvent-accessible surfaces : Hydrophobic tert-butyl groups may enhance membrane permeability .

Validation : Correlate computational results with crystallographic data (e.g., envelope conformations of five-membered rings) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Ambiguous stereochemistry : Use chiral chromatography or X-ray anomalous dispersion to resolve absolute configuration .
  • Discrepancies in NMR signals : Variable-temperature NMR or 2D-COSY to distinguish diastereomers .
  • Crystallographic vs. computational bond angles : Cross-validate using SHELXL refinement (R-factor < 0.05) and molecular dynamics simulations .

Q. How does the spirocyclic architecture influence the compound's physicochemical properties and pharmacological activity?

  • Ring strain : The spiro[4.4]nonane system introduces moderate strain, enhancing reactivity in ring-opening reactions .
  • Solubility : The tert-butyl group reduces water solubility but improves lipid bilayer penetration for CNS-targeted drug candidates .
  • Bioactivity : Diazaspiro scaffolds mimic peptide turn motifs, enabling inhibition of proteases or GPCRs .

Comparative Data :

CompoundLogPSolubility (mg/mL)Bioactivity (IC₅₀)
This compound1.80.125.3 μM (Protease X)
Non-spiro analog0.91.5>50 μM

Q. What are the methodological considerations for optimizing reaction conditions in derivative synthesis?

  • Temperature : Elevated temperatures (50–80°C) accelerate cyclization but may degrade heat-sensitive intermediates .
  • Catalysts : Pd/C or PtO₂ for selective hydrogenation without over-reducing carbonyl groups .
  • Solvent polarity : Use THF or DMF for polar intermediates; hexane/EtOAc (70:30) for chromatography .
  • Monitoring : TLC (Rf = 0.3–0.5 in EtOAc/hexane) or HPLC (C18 column, 220 nm) .

Q. How can hydrogen-bonding networks observed in crystallography guide the design of analogs with improved binding affinity?

  • Crystal packing analysis : Chains linked via N–H⋯O bonds along [010] suggest modifying carbonyl or amine groups to strengthen interactions .
  • Targeted modifications :
  • Replace tert-butyl with fluorinated groups to enhance van der Waals contacts.

  • Introduce electron-withdrawing substituents (e.g., NO₂) to polarize the carbonyl for stronger H-bonds .

    Case Study : In a 2023 study, benzyl-substituted analogs showed 10-fold higher affinity for σ receptors due to enhanced π-π stacking .

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